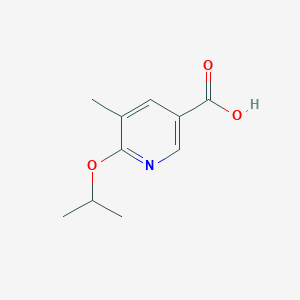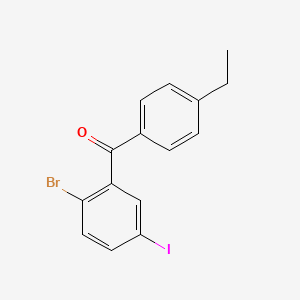
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone
概述
描述
2-Bromo-5-iodophenyl)(4-ethylphenyl)Methanone, also known as 2-BIPM, is an organic compound with a wide range of applications in scientific research. It is a brominated phenylacetone with a unique structure that has a variety of uses in the laboratory. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, 2-BIPM has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.
科学研究应用
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.
作用机制
The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone is not yet fully understood. However, it is known to interact with a variety of proteins, including enzymes and receptors, and to modulate their activity. Furthermore, it has been shown to interact with a variety of cellular components, including DNA and lipids, and to modify their structures.
生化和生理效应
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and proteases. Furthermore, it has been shown to modulate the activity of a number of receptors, including the mu-opioid receptor and the 5-HT2A receptor. In addition, it has been shown to modulate the activity of a number of ion channels, including the KATP and the L-type calcium channels.
实验室实验的优点和局限性
The main advantage of using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively safe compound, with a low toxicity and no known adverse effects. However, there are a few limitations to using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is relatively unstable and can degrade over time.
未来方向
There are a number of potential future directions for research involving (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug synthesis and drug delivery. Furthermore, further research could be conducted to explore its potential applications in the study of diseases and disorders, such as cancer and neurodegenerative diseases. Finally, further research could be conducted to explore its potential applications in the development of new materials, such as polymers and dyes.
属性
IUPAC Name |
(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSRIHGWPCDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


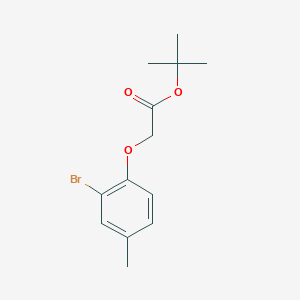
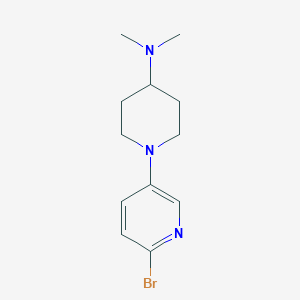
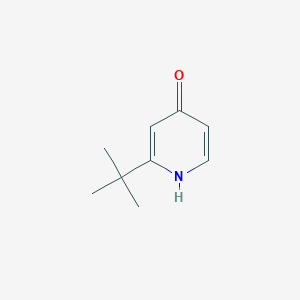
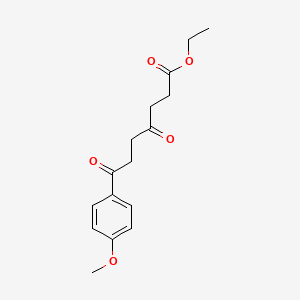
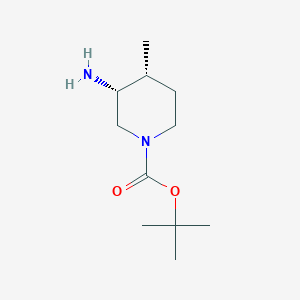
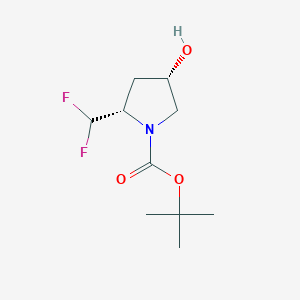
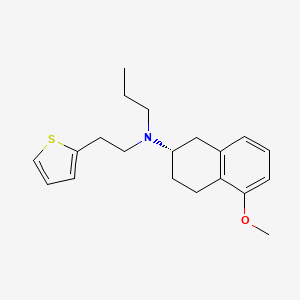
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
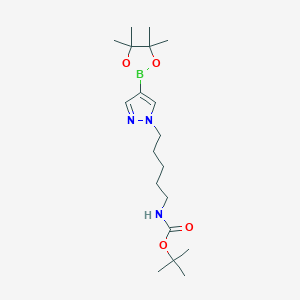
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
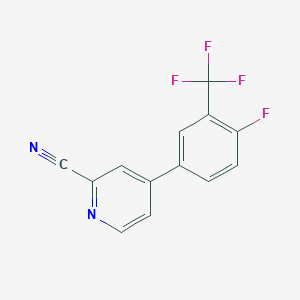
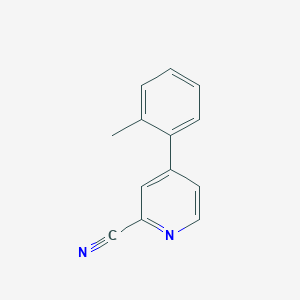
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
